molecular formula C22H22N2O4S B1228515 N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Cat. No. B1228515
M. Wt: 410.5 g/mol
InChI Key: UFLHDBCVXZGJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide is a member of 1,4-naphthoquinones, a sulfonamide and a member of piperidines.

Scientific Research Applications

Pharmacological Inhibition Properties

  • Membrane-bound Phospholipase A2 Inhibition : Benzenesulfonamide derivatives, specifically N-(phenylalkyl)piperidine derivatives, have been found effective as membrane-bound phospholipase A2 inhibitors. These compounds are significant in cardiovascular research, particularly in reducing myocardial infarction size (Oinuma et al., 1991).

  • Antibacterial Agents : Certain benzenesulfonamide derivatives, including those modified with alkyl/aralkyl halides, have been identified as potent antibacterial agents and moderate to weak enzyme inhibitors (Abbasi et al., 2015).

  • Endothelin Receptor Antagonists : Some sulfonamide derivatives act as endothelin receptor antagonists. Structural features like 1,5-substitution on the naphthalene ring and sulfonamide NH contribute to this activity, relevant in cardiovascular and renal research (Stein et al., 1995).

Chemical Synthesis and Structural Analysis

  • Synthesis of CCR5 Antagonists : Methylbenzenesulfonamide, a derivative of N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide, has been explored for its potential in synthesizing small molecular antagonists, which may have applications in HIV prevention (Cheng De-ju, 2015).

  • Cannabinoid Receptor Antagonists : Research on N-piperidinyl derivatives has led to the discovery of novel cannabinoid antagonists, showing high selectivity for the cannabinoid CB1 receptor. This is significant in neuropharmacology and pain management (Ruiu et al., 2003).

Biochemical Research

  • Carbonic Anhydrase Inhibitors : A series of ureido benzenesulfonamides, incorporating triazinyl moieties, have been investigated as inhibitors of human carbonic anhydrase isoforms. These findings have implications in cancer research and treatment (Lolak et al., 2019).

  • Calmodulin Antagonists : Benzenesulfonamide derivatives have been evaluated as calmodulin antagonists, impacting cytosolic free calcium concentration and insulin release, which is crucial in diabetes research (Safayhi et al., 2004).

  • Antioxidant and Enzyme Inhibition : Benzenesulfonamides incorporating 1,3,5-triazine motifs have been shown to possess antioxidant properties and inhibitory actions against enzymes like acetylcholinesterase and tyrosinase, relevant in neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

properties

Product Name

N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[3-(4-methylpiperidin-1-yl)-1,4-dioxonaphthalen-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H22N2O4S/c1-15-11-13-24(14-12-15)20-19(23-29(27,28)16-7-3-2-4-8-16)21(25)17-9-5-6-10-18(17)22(20)26/h2-10,15,23H,11-14H2,1H3

InChI Key

UFLHDBCVXZGJMP-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
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N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
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N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
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N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
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N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide
Reactant of Route 6
N-[3-(4-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide

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